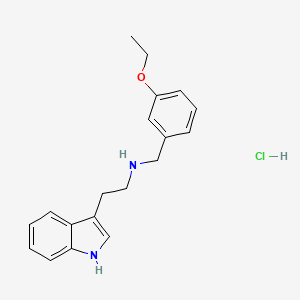![molecular formula C15H19N3O2 B5468280 2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5468280.png)
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide often involves multi-step chemical reactions that lead to the formation of oxadiazole scaffolds. For instance, one study describes the sequential transformation of indole-based compounds into various electrophiles, followed by nucleophilic substitution reactions to achieve novel oxadiazole scaffolds (Nazir et al., 2018). Another approach involves the oxidative cyclisation of hydrazones derived from specific benzaldehydes and aroylhydrazines, using chloramine-T as an oxidant to synthesize 1,3,4-oxadiazoles (Gaonkar et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class, including oxadiazole derivatives, is typically confirmed through spectral and elemental analysis. X-ray diffraction studies provide insights into the crystal structure, revealing details about molecular arrangements, hydrogen bonding, and π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole compounds can lead to the formation of various biologically active molecules. For example, the nucleophilic substitution reaction of oxadiazole scaffolds with different electrophiles results in compounds with significant inhibitory potential against enzymes like urease (Nazir et al., 2018). These reactions are crucial for the development of therapeutic agents.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of oxadiazole rings, aromatic substituents, and other functional groups can significantly affect these properties, though specific studies detailing these aspects for this compound were not identified in the available literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo further chemical transformations, are key aspects of these compounds. The oxadiazole core, in particular, is known for its electron-withdrawing effects, which can influence the electrophilic and nucleophilic properties of the molecule, as well as its potential for bioactivity (Gaonkar et al., 2006).
Mécanisme D'action
Target of Action
Compounds containing similar structures, such as imidazole and 1,2,4-oxadiazole, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Compounds with similar structures, such as imidazole and 1,2,4-oxadiazole, are known to interact with their targets through various mechanisms . For instance, they can act as ligands, coordinating through nitrogen atoms , or form hydrogen bonds with their targets .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(16-14(19)15(2,3)4)13-17-12(18-20-13)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIQADZERLKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5468208.png)
![2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5468213.png)
![1'-[(dimethylamino)acetyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5468226.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5468236.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5468238.png)
![1-ethyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5468245.png)
![8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5468247.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5468256.png)
![(3,7-dimethyl-2,6-octadien-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5468258.png)
![4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5468259.png)
![N,N-dimethyl-N'-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5468277.png)
![2-{[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5468288.png)